molecular formula C12H10OS B3053763 (3-Methylthiophen-2-yl)(phenyl)methanone CAS No. 56004-62-7

(3-Methylthiophen-2-yl)(phenyl)methanone

Cat. No.: B3053763
CAS No.: 56004-62-7
M. Wt: 202.27 g/mol
InChI Key: UIILDZWHBSSNPM-UHFFFAOYSA-N
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Description

“(3-Methylthiophen-2-yl)(phenyl)methanone” is a chemical compound . It has a molecular weight of 202.28 . The IUPAC name for this compound is (5-methyl-2-thienyl)(phenyl)methanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis, anticonvulsant, and antinociceptive activity of new hybrid compounds, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, have been studied .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10OS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, including those related to "(3-Methylthiophen-2-yl)(phenyl)methanone," have been reported, showing potential herbicidal and insecticidal activities. These compounds are synthesized via multi-step reactions and characterized using various spectroscopic techniques (Wang et al., 2015).
  • Another study focused on the crystal structure of a specific compound obtained accidentally, providing insights into its molecular arrangement and highlighting the importance of structural analysis in understanding compound properties (Sun et al., 2017).

Biological Activities

  • Research on bicyclo methanone derivatives synthesized through an aqueous phase fly-ash catalyzed Diels-Alder reaction revealed antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds (Thirunarayanan, 2016).
  • Another study on similar compounds demonstrated their insect antifeedant activities, suggesting applications in pest management (Thirunarayanan, 2015).

Material Science and Optoelectronics

  • Aryl-substituted bithiophenes were synthesized and analyzed for their optoelectronic properties. These studies involve density functional theory (DFT) and time-dependent DFT calculations to understand the electronic properties and potential applications in material science (Swaroop et al., 2018).

Enzyme Inhibitory Activities

  • Thiophene-based heterocyclic compounds, including those related to "this compound," have been synthesized and evaluated for their enzyme inhibitory activities. These include inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with molecular docking studies revealing significant interactions at the enzyme active sites (Cetin et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “(3-Methylthiophen-2-yl)(phenyl)methanone” could involve further exploration of its potential applications in pharmaceutical testing . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic benefits.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIILDZWHBSSNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319480
Record name (3-methylthiophen-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56004-62-7
Record name NSC345785
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-methylthiophen-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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